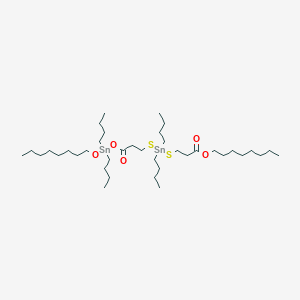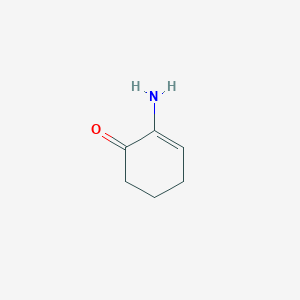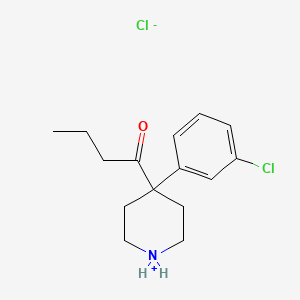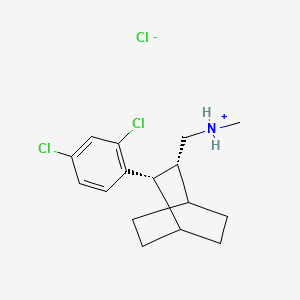
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound It is characterized by the presence of multiple ether linkages and a propyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-methoxyethanol and propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The ether linkages in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing derivatives .
Aplicaciones Científicas De Investigación
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a component in coatings and adhesives .
Mecanismo De Acción
The mechanism by which 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can influence the compound’s reactivity and stability. The pathways involved include the formation of stable complexes with other molecules, which can enhance its utility in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyethoxy)ethoxy acetic acid
- (2-Methoxyethoxy)acetic acid
- Tris(2-methoxyethoxy)(vinyl)silane
Uniqueness
Compared to similar compounds, 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its multiple ether linkages and the presence of a propyl group attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
61877-82-5 |
|---|---|
Fórmula molecular |
C12H28O6Si |
Peso molecular |
296.43 g/mol |
Nombre IUPAC |
tris(2-methoxyethoxy)-propylsilane |
InChI |
InChI=1S/C12H28O6Si/c1-5-12-19(16-9-6-13-2,17-10-7-14-3)18-11-8-15-4/h5-12H2,1-4H3 |
Clave InChI |
SSZBHSXTJWOAJR-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](OCCOC)(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


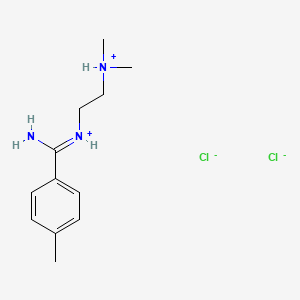
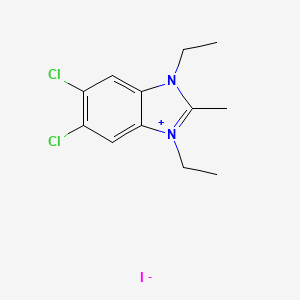
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)
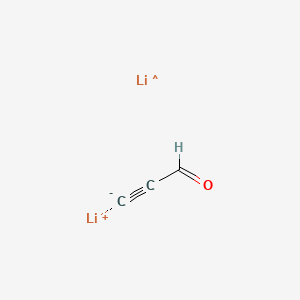
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)

